molecular formula C13H20O4 B11747810 1-(2,2-Diethoxyethoxy)-2-methoxybenzene

1-(2,2-Diethoxyethoxy)-2-methoxybenzene

Cat. No.: B11747810
M. Wt: 240.29 g/mol
InChI Key: LAQMLBCREDCVRH-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethoxy)-2-methoxybenzene is an organic compound with the molecular formula C12H18O4 It is characterized by the presence of a benzene ring substituted with a methoxy group and a diethoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethoxy)-2-methoxybenzene typically involves the reaction of 2-methoxyphenol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene glycol to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethoxy)-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2-Diethoxyethoxy)-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)-2-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

  • 1-(2,2-Diethoxyethoxy)-4-methylbenzene
  • 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene
  • 1-(2,2-Diethoxyethoxy)-2-fluorobenzene

Comparison: 1-(2,2-Diethoxyethoxy)-2-methoxybenzene is unique due to the presence of both methoxy and diethoxyethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as solubility and reactivity, compared to similar compounds. For instance, 1-(2,2-Diethoxyethoxy)-4-methylbenzene has a methyl group instead of a methoxy group, which affects its reactivity and applications .

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

1-(2,2-diethoxyethoxy)-2-methoxybenzene

InChI

InChI=1S/C13H20O4/c1-4-15-13(16-5-2)10-17-12-9-7-6-8-11(12)14-3/h6-9,13H,4-5,10H2,1-3H3

InChI Key

LAQMLBCREDCVRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CC=CC=C1OC)OCC

Origin of Product

United States

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